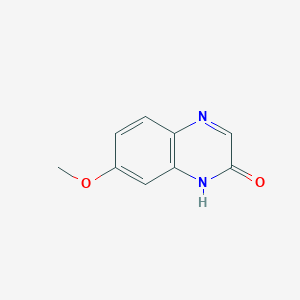

7-Methoxyquinoxalin-2(1H)-one

描述

Structure

3D Structure

属性

IUPAC Name |

7-methoxy-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)11-9(12)5-10-7/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVERQUMLAYWTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333208 | |

| Record name | 7-Methoxyquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-30-4 | |

| Record name | 7-Methoxyquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2-dihydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Analysis in the Structural Elucidation of 7 Methoxyquinoxalin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 7-Methoxyquinoxalin-2(1H)-one, both ¹H and ¹³C NMR spectroscopy are crucial for confirming the presence and connectivity of its constituent atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the N-H proton of the lactam ring. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing lactam functionality. The methoxy group protons typically appear as a sharp singlet, while the N-H proton signal can be broad and its chemical shift may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. Key resonances would include those for the carbonyl carbon of the lactam, the carbon atom bearing the methoxy group, and the other aromatic carbons. The chemical shift of the methoxy carbon is characteristic and typically appears in a specific region of the spectrum.

Due to the unavailability of experimentally determined NMR data for this compound in the searched literature, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These values are calculated using computational models and provide an estimation of the expected spectral data.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

| H-3 | 8.1 - 8.3 |

| H-5 | 7.6 - 7.8 |

| H-6 | 6.9 - 7.1 |

| H-8 | 6.7 - 6.9 |

| OCH₃ | 3.8 - 4.0 |

| N-H | 11.0 - 12.0 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 157 |

| C-3 | 130 - 132 |

| C-4a | 128 - 130 |

| C-5 | 120 - 122 |

| C-6 | 110 - 112 |

| C-7 | 160 - 162 |

| C-8 | 100 - 102 |

| C-8a | 135 - 137 |

| OCH₃ | 55 - 57 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the stretching vibration of the carbonyl group (C=O) in the lactam ring, which is expected to appear in the region of 1650-1700 cm⁻¹. Other significant absorptions would include the N-H stretching vibration of the lactam, typically observed as a broad band around 3200-3400 cm⁻¹, and the C-O stretching of the methoxy group, which would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Band (cm⁻¹) |

| N-H Stretch (Lactam) | 3200 - 3400 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methoxy) | 2850 - 2950 |

| C=O Stretch (Lactam) | 1670 - 1690 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1300 - 1400 |

| C-O Stretch (Methoxy) | 1200 - 1250 (asymmetric), 1000 - 1050 (symmetric) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the accurate determination of the molecular weight of a compound, which in turn allows for the unambiguous verification of its molecular formula. For this compound, with a molecular formula of C₉H₈N₂O₂, the calculated exact mass is a precise value. HRMS analysis would provide an experimental mass-to-charge ratio (m/z) that should match the theoretical exact mass to within a very small margin of error (typically less than 5 ppm), thus confirming the elemental composition of the molecule.

Calculated Exact Mass for this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₉H₈N₂O₂ | 176.0586 |

X-ray Crystallography for Solid-State Structure

As of the latest literature search, no published crystal structure for this compound is available. The ability to obtain suitable single crystals is a prerequisite for this analysis, and factors such as solvent and crystallization conditions play a critical role. Should a crystal structure become available, it would provide invaluable insights into the solid-state packing and intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups.

Biological Activities and Pharmacological Relevance of 7 Methoxyquinoxalin 2 1h One and Its Derivatives

Anticancer and Antitumor Activities

Derivatives of 7-methoxyquinoxalin-2(1H)-one have been the subject of extensive research due to their potent cytotoxic effects against various cancer cell lines. nih.govnih.gov These compounds exert their anticancer effects through multiple mechanisms, including the inhibition of critical cellular signaling pathways, induction of programmed cell death (apoptosis), and interference with the cell cycle machinery.

One of the key mechanisms through which quinoxaline (B1680401) derivatives exhibit their anticancer effects is by inhibiting protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. researchgate.net

Some derivatives of quinoxalin-2(1H)-one have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels that tumors need to grow and spread. nih.govnih.gov By inhibiting VEGFR-2, these compounds can potentially disrupt the tumor blood supply. While some synthesized quinoxaline derivatives showed promising activity against cancer cell lines, their direct inhibitory activity against VEGFR-2 was found to be weak in certain studies. nih.gov However, other research efforts have focused on designing quinoxalin-2(1H)-one derivatives as analogs of known VEGFR-2 inhibitors like lenvatinib (B1674733) and sorafenib (B1663141), with some compounds showing superior activity compared to doxorubicin and sorafenib in in-vitro cytotoxicity evaluations. nih.gov

Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. nih.gov A significant aspect of the anticancer activity of this compound derivatives is their ability to induce apoptosis in cancer cells. rsc.orgnih.gov This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov

Studies have shown that certain quinoxaline derivatives can effectively induce apoptosis in cancer cells. rsc.org The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in this process. nih.govresearchgate.net For instance, treatment of cancer cell lines with specific heterocyclic compounds has been shown to significantly amplify the levels of caspase-3/7, indicating the activation of the apoptotic cascade. nih.gov This activation of caspases leads to the cleavage of essential cellular proteins and ultimately, cell death. nih.gov The induction of apoptosis by these compounds is a critical mechanism underlying their therapeutic potential.

The cell cycle is a tightly regulated process that governs cell division. mdpi.comyoutube.com Cancer is characterized by uncontrolled cell proliferation, often due to defects in cell cycle regulation. youtube.com Several anticancer drugs exert their effects by targeting specific phases of the cell cycle. youtube.com

Derivatives of this compound have been shown to interfere with cell cycle progression in cancer cells. nih.gov These compounds can induce cell cycle arrest at specific checkpoints, such as the G2/M phase, preventing the cells from dividing and proliferating. nih.govecancer.org For example, some studies have reported that treatment with certain compounds can lead to an accumulation of cells in the G2/M phase, indicating a blockage at this stage of the cell cycle. nih.gov By disrupting the normal progression of the cell cycle, these derivatives can inhibit tumor growth.

The anticancer potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. These studies have demonstrated significant cytotoxic activity against various cancer types, including colorectal carcinoma, breast cancer, and leukemia. nih.govnih.govnih.gov

Specifically, derivatives have shown notable activity against colorectal cancer cell lines such as HCT-116 and LoVo. nih.govnih.gov In some cases, the apoptotic effects of these compounds on HCT-116 and LoVo cells have been substantial. nih.gov Furthermore, promising antiproliferative activity has been observed in breast cancer cell lines like MCF-7. nih.govekb.eg For instance, a derivative, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited extremely high antiproliferative activity across the NIH-NCI 60 human tumor cell line panel, with GI50 values in the low to subnanomolar range. nih.gov

Below is a table summarizing the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline Derivative VIId | HCT-116 | - | nih.gov |

| Quinoxaline Derivative VIIIa | HCT-116 | - | nih.gov |

| Quinoxaline Derivative VIIIc | HCT-116 | - | nih.gov |

| Quinoxaline Derivative VIIIe | HCT-116 | - | nih.gov |

| Quinoxaline Derivative XVa | HCT-116 | 4.4 | nih.gov |

| Quinoxaline Derivative XVa | MCF-7 | 5.3 | nih.gov |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-60 Panel | Subnanomolar GI50 | nih.gov |

| Quinoxalinone Schiff's bases | HCT-116, LoVo | - | nih.gov |

| CQAH (quinoline derivative) | HCT-116, LoVo | - | nih.gov |

| Compound 4m (quinoxalin derivative) | A549 (non-small-cell lung cancer) | 9.32 ± 1.56 | rsc.org |

Note: IC50 is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound. "-" indicates that the specific IC50 value was not provided in the cited source, although activity was reported.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govmdpi.com Aberrant HDAC activity is often associated with cancer, making them an attractive target for anticancer drug development. nih.govmdpi.com HDAC inhibitors have emerged as a promising class of anticancer agents that can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. nih.gov

While direct evidence of this compound as an HDAC inhibitor is not extensively documented in the provided context, the broader class of quinoxaline-containing compounds has been explored for various enzymatic inhibitory activities. The structural features of quinoxalines could potentially be incorporated into designs for HDAC inhibitors. HDAC inhibitors work by increasing histone acetylation, which leads to a more relaxed chromatin structure and can result in the re-expression of silenced tumor suppressor genes. biorxiv.org

Colorectal cancer (CRC) is a major cause of cancer-related mortality worldwide. technologynetworks.commdpi.com The development of novel therapeutic strategies for CRC is an ongoing area of research. nih.govyoutube.com Derivatives of this compound have shown particular promise in targeting colorectal cancer. nih.govnih.gov

Several studies have highlighted the potent anti-proliferative and pro-apoptotic effects of quinoxaline derivatives against CRC cell lines, including HCT-116 and LoVo. nih.govnih.gov For instance, certain quinoxalinone and quinazolinone Schiff's bases have been synthesized and evaluated for their activity as anticolorectal agents on these cell lines. nih.gov The mechanisms underlying these effects often involve the induction of apoptosis, as demonstrated by caspase-3 and PARP cleavage. nih.gov The promising activity of these compounds against colorectal cancer models suggests their potential for further development as therapeutic agents for this disease.

Antimicrobial Activities

The quinoxaline ring system is a well-established pharmacophore in the design of antimicrobial agents. Derivatives of this compound have been investigated for their efficacy against a range of pathogenic microorganisms, demonstrating notable antibacterial, antifungal, and antitubercular properties.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

While specific studies focusing exclusively on this compound are limited, research on closely related quinoxalin-2(1H)-one derivatives showcases their potential as antibacterial agents. For instance, a series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives, which share the core quinoxalinone structure, have demonstrated good to moderate antimicrobial activity against a panel of both Gram-positive and Gram-negative bacteria.

In one study, these derivatives exhibited significant antibacterial efficacy with Minimum Inhibitory Concentration (MIC) values ranging from 0.97 to 62.5 µg/mL and Minimum Bactericidal Concentration (MBC) values between 1.94 and 88.8 µg/mL against various bacterial strains. Notably, the most active of these derivatives displayed bactericidal behavior and also showed considerable activity against multi-drug resistant bacteria (MDRB) strains, with MIC values in the range of 1.95–15.62 µg/mL.

Another related study on 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamide derivatives, which feature a similar methoxy-substituted heterocyclic core, identified compounds with potent activity against E. coli and S. aureus. One particular derivative demonstrated an MIC of 7.812 µg/mL against E. coli and showed a significant inhibition zone against S. aureus. mdpi.com

Table 1: Antibacterial Activity of Selected Quinoxalin-2(1H)-one and Methoxyquinoline Derivatives

| Compound Type | Bacterium | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Various Bacteria | 0.97 - 62.5 | |

| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | MDRB Strains | 1.95 - 15.62 | |

| 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide derivative | E. coli | 7.812 | mdpi.com |

| 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide derivative | S. aureus | - | mdpi.com |

Although these findings are for structurally related compounds, they underscore the potential of the quinoxalinone and methoxy-substituted heterocyclic scaffolds as a source for novel antibacterial agents. Further investigation is warranted to specifically elucidate the antibacterial spectrum and efficacy of this compound and its direct derivatives against key pathogens like E. coli, P. aeruginosa, and S. aureus.

Anti-inflammatory and Antioxidant Properties

In addition to their antimicrobial activities, quinoxaline derivatives have attracted attention for their potential to modulate inflammatory pathways and combat oxidative stress, both of which are implicated in a wide range of chronic diseases.

Inhibition of Inflammatory Modulators

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. mdpi.com The ability of a compound to inhibit inflammatory modulators is a key indicator of its therapeutic potential. While direct studies on this compound are not extensively available, research on related structures provides insights into the anti-inflammatory capacity of this chemical class.

One study on a synthetic chalcone (B49325) derivative, 2-hydroxy-4′-methoxychalcone (AN07), demonstrated its ability to attenuate lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages. nih.gov The compound significantly decreased the production of the inflammatory mediator nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme. nih.gov This suggests that methoxy-substituted aromatic compounds can effectively modulate inflammatory responses.

Furthermore, a study on 2-Chloro-3-hydrazinylquinoxaline, a quinoxaline derivative, showed that it could significantly reduce the levels of the pro-inflammatory cytokine TNF-α in a murine model of Candida albicans infection, indicating its in vivo anti-inflammatory effects. nih.gov These findings, although not on the exact target compound, point towards the potential of the quinoxaline scaffold and methoxy-substituted aromatic rings to inhibit key inflammatory modulators.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

While direct evidence for COX-2 inhibition by this compound is limited, studies on related heterocyclic compounds have shown promising results. For example, a pyrazolo[5,1-b]quinazoline derivative was identified as a very potent and selective COX-2 inhibitor with an IC50 value of 47 nM. mdpi.com This highlights the potential of nitrogen-containing heterocyclic scaffolds to selectively target the COX-2 enzyme.

In a study on the synthetic chalcone derivative 2-hydroxy-4′-methoxychalcone (AN07), pre-treatment with the compound significantly decreased the elevated levels of COX-2 protein in LPS-stimulated RAW 2.64.7 macrophages in a concentration-dependent manner. nih.gov This demonstrates that a methoxy-substituted aromatic structure can contribute to the inhibition of COX-2 expression.

These findings from structurally related compounds suggest that this compound and its derivatives are promising candidates for further investigation as potential COX-2 inhibitors.

Antidiabetic Activity

Diabetes mellitus is a chronic metabolic disorder characterized by high blood sugar levels. The management of diabetes often involves controlling the digestion and absorption of carbohydrates and mitigating the long-term complications of the disease. Derivatives of this compound have shown potential in this area through the inhibition of key enzymes involved in carbohydrate metabolism and the polyol pathway.

Alpha-Amylase and Alpha-Glucosidase Inhibition

Alpha-amylase and alpha-glucosidase are enzymes responsible for the breakdown of complex carbohydrates into simple sugars, which are then absorbed into the bloodstream. Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.

A study on new phenylisoxazole quinoxalin-2-amine hybrids demonstrated significant in vitro inhibitory activity against both α-amylase and α-glucosidase nih.gov. Compound 5h was the most potent α-amylase inhibitor with an IC50 value of 16.4 ± 0.1 μM. In the α-glucosidase inhibition assay, compound 5c exhibited the highest potency with an IC50 of 15.2 ± 0.3 μM, which was about three times more potent than the standard drug, acarbose (IC50 = 49.3 ± 1.1 μM) nih.gov. These findings highlight the potential of the quinoxalin-2-one scaffold in developing new therapeutic agents for type 2 diabetes.

| Compound | Target Enzyme | IC50 (μM) |

| 5h | α-Amylase | 16.4 ± 0.1 |

| 5c | α-Glucosidase | 15.2 ± 0.3 |

| Acarbose (Standard) | α-Glucosidase | 49.3 ± 1.1 |

This table displays the inhibitory activity of phenylisoxazole quinoxalin-2-amine hybrids against α-amylase and α-glucosidase.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significantly active during hyperglycemia. The accumulation of sorbitol, the product of aldose reductase activity, is implicated in the pathogenesis of long-term diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, aldose reductase inhibitors are a key therapeutic strategy for preventing these complications.

Novel quinoxalinone derivatives have been synthesized and evaluated for their inhibitory activity against aldose reductase nih.gov. N1-acetate derivatives, in particular, showed significant activity with IC50 values ranging from low micromolar to submicromolar. Compound 15a , which features a C3-phenethyl side chain, was identified as the most potent inhibitor with an IC50 value of 0.143 μM nih.gov. Structure-activity relationship studies indicated that the presence of a C3-phenethyl group and a C6-NO2 group enhances both the activity and selectivity of these quinoxalinone-based inhibitors nih.gov.

| Compound | Aldose Reductase IC50 (μM) |

| 15a | 0.143 |

This table showcases the potent aldose reductase inhibitory activity of a leading quinoxalinone derivative.

Neurological Activities

AMPA/GlyN Receptor Antagonism

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a subtype of ionotropic glutamate receptor that mediates the majority of fast excitatory neurotransmission in the central nervous system. Overactivation of AMPA receptors is implicated in various neurological and psychiatric disorders, including epilepsy and neurodegenerative diseases. Consequently, AMPA receptor antagonists are of significant interest as potential therapeutic agents.

The quinoxaline and quinoxalin-2(1H)-one structures are well-established scaffolds for the development of competitive AMPA receptor antagonists nih.gov. Research has demonstrated that derivatives of quinoxalin-2(1H)-one can be designed to exhibit potent anticonvulsant activity through AMPA receptor antagonism. A study on 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones found a strong correlation between their binding affinity to the AMPA receptor and their in vivo anticonvulsant effects researchgate.net.

Furthermore, the design of 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids has yielded compounds with significant AMPA receptor antagonistic activity. In particular, compound 29p (GRA-293), which has a 4-carboxy group on a terminal phenyl moiety at the 7-position, demonstrated high potency and selectivity for the AMPA receptor in vitro and notable neuroprotective efficacy in vivo nih.gov. This highlights the importance of substitution at the 7-position of the quinoxaline ring for achieving desired pharmacological activity at the AMPA receptor. While specific data on GlyN receptor antagonism for these compounds is less defined, the focus on AMPA receptor antagonism has been a fruitful area of research.

| Compound | Target | Key Structural Feature | Activity |

| 14b, 14a, 13b | AMPA Receptor | 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-one | High anticonvulsant activity |

| 29p (GRA-293) | AMPA Receptor | 7-(substituted phenyl)-6-nitro-3-oxoquinoxaline-2-carboxylic acid | High potency and selectivity, neuroprotective |

This table summarizes the neurological activities of quinoxalin-2(1H)-one derivatives as AMPA receptor antagonists.

Partial Antagonism of γ-Aminobutyric Acid (GABA) Receptors

The γ-aminobutyric acid type A (GABAA) receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system and a key target for many therapeutic agents. While direct evidence for the partial antagonism of this compound at GABAA receptors is not extensively documented in publicly available research, the broader class of quinoxaline derivatives has been investigated for its modulatory effects on these receptors. For instance, various quinoxalinone derivatives have been synthesized and evaluated for their potential as GABAA receptor ligands. The structural similarity of the quinoxalinone core to other known GABAergic modulators suggests a potential for interaction. The nature of this interaction, whether as an agonist, antagonist, or allosteric modulator, would depend on the specific substitution pattern on the quinoxaline ring. Further electrophysiological and binding studies are required to definitively characterize the activity of this compound at different GABAA receptor subtypes and to determine its potential as a partial antagonist.

Melatonin Receptor (MT1 and MT2) Ligand Activity

The melatonin receptors, MT1 and MT2, are G-protein coupled receptors that mediate the physiological effects of melatonin, a hormone primarily involved in regulating the circadian rhythm. Research into quinoxaline derivatives has revealed their potential as ligands for these receptors.

A study focused on new quinoxaline derivatives as potential MT1 and MT2 receptor ligands explored the structure-activity relationships of compounds with a similar scaffold to this compound. The positioning of the methoxy (B1213986) group on the quinoxaline ring was found to be a critical determinant of binding affinity and selectivity for the MT1 and MT2 receptors.

In one series of N-(3-methoxyquinoxalin-2-ylmethyl)-amides, the affinity for both MT1 and MT2 receptors was evaluated. The results indicated that the nature of the acyl group significantly influences the binding affinity. For instance, derivatives with bulkier acyl groups, such as isobutyramide and pivalamide, showed higher affinity for both MT1 and MT2 receptors compared to the acetamide derivative.

| Compound | R Group | Ki (nM) MT1 | Ki (nM) MT2 |

| 3c | Isobutyl | 230 | 110 |

| 3d | tert-Butyl | 180 | 120 |

| 10c | Isobutyl | 70 | 30 |

| 10d | tert-Butyl | 90 | 40 |

This table presents the binding affinities (Ki) of selected N-(3-methoxyquinoxalin-2-ylmethyl)-amide and N-(2,3-dimethoxyquinoxalin-6-yl)-amide derivatives for the human MT1 and MT2 receptors.

Furthermore, another series of N-(2,3-dimethoxyquinoxalin-6-yl)-amides demonstrated that the position of the methoxy group is crucial for receptor interaction. Specifically, compound 10c , an N-(2,3-dimethoxyquinoxalin-6-yl)isobutyramide, exhibited the highest affinity for both MT1 (Ki = 70 nM) and MT2 (Ki = 30 nM) receptors among the tested compounds in its series nih.gov. These findings underscore the potential of the methoxy-substituted quinoxaline scaffold, closely related to this compound, in the development of novel melatonin receptor ligands. The data suggests that the 7-methoxy substitution pattern could also confer significant affinity for these receptors, warranting further investigation.

Other Biological Activities

Beyond its engagement with neurotransmitter receptors, the this compound scaffold and its derivatives have been explored for a range of other biological effects, including antiparasitic and cellular regulatory activities.

Antiplasmodial Activity

Malaria, caused by parasites of the Plasmodium genus, remains a significant global health issue. The quinoxaline core has been identified as a promising scaffold for the development of new antiplasmodial agents. While specific data on the antiplasmodial activity of this compound is limited in the available literature, numerous studies have demonstrated the potent in vitro activity of various quinoxaline derivatives against Plasmodium falciparum, the deadliest species of human malaria parasite.

The mechanism of action for many quinoxaline-based antimalarials is thought to involve the inhibition of parasitic heme detoxification or interaction with other essential parasitic targets. The electronic and steric properties conferred by substituents on the quinoxaline ring, such as the methoxy group at the 7-position, can significantly influence the compound's potency and selectivity. Further screening of this compound and its derivatives against different strains of P. falciparum is necessary to ascertain its potential as a lead compound for antimalarial drug discovery.

Antitrypanosomal Activity

Human African Trypanosomiasis (sleeping sickness) and Chagas disease, caused by protozoan parasites of the Trypanosoma genus, are neglected tropical diseases with limited treatment options. Quinoxaline derivatives have shown considerable promise as antitrypanosomal agents. Studies on various substituted quinoxalines have reported significant in vitro activity against both Trypanosoma brucei and Trypanosoma cruzi.

Inhibition of Vascular Smooth Muscle Cell Proliferation

The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the pathogenesis of various cardiovascular diseases, including atherosclerosis and restenosis. The search for inhibitors of VSMC proliferation is an active area of research. While direct studies on the effect of this compound on VSMC proliferation are not extensively reported, the broader class of quinoxaline derivatives has been investigated for its cardiovascular effects. Some quinoxaline compounds have been shown to possess vasorelaxant properties, which can be linked to the modulation of cellular signaling pathways that also regulate cell proliferation. The potential of this compound to inhibit VSMC proliferation would likely depend on its ability to interfere with key signaling cascades, such as those involving receptor tyrosine kinases or downstream mitogen-activated protein kinases (MAPKs). Further investigation is required to determine if this specific compound possesses antiproliferative activity against VSMCs.

Calcium Uptake/Release Inhibition

Intracellular calcium (Ca2+) signaling is fundamental to a multitude of cellular processes, and its dysregulation is implicated in numerous diseases. The ability of a compound to modulate calcium channels or intracellular calcium stores can have profound physiological effects. Quinoxaline derivatives have been explored as modulators of calcium channels. Although specific data on the direct inhibition of calcium uptake or release by this compound is not well-documented, the general pharmacological profile of quinoxalines suggests a potential for such activity. The interaction with voltage-gated or ligand-gated calcium channels, or the modulation of calcium release from the endoplasmic reticulum, are plausible mechanisms through which a quinoxalinone derivative could exert its effects. Elucidating the precise impact of this compound on calcium signaling pathways will require dedicated experimental studies, such as intracellular calcium imaging and electrophysiological recordings.

Protoporphyrinogen Oxidase (PPO) Inhibition

Research into the biological activities of this compound and its derivatives has explored various therapeutic targets. However, based on currently available scientific literature, there is no specific and direct evidence to suggest that this compound or its derivatives act as inhibitors of protoporphyrinogen oxidase (PPO).

Protoporphyrinogen oxidase is a key enzyme in the heme and chlorophyll biosynthesis pathways, and its inhibition is a known mechanism of action for certain herbicides. While the broader class of quinoxaline and quinoxalinone derivatives has been investigated for a wide range of pharmacological activities, including antiviral and other enzymatic inhibitions, their activity as PPO inhibitors does not appear to be a focus of published research.

Structure-activity relationship (SAR) studies on PPO inhibitors have largely concentrated on other chemical scaffolds, such as diphenyl ethers. In contrast, SAR studies for quinoxalinone derivatives have been directed towards other applications, such as their potential as antiviral agents, where moieties like a 4-aryl-substituted thiazol-2-amine on the quinoxalin-2(1H)-one core have been identified as important for activity. science.gov

Structure Activity Relationship Sar Studies of 7 Methoxyquinoxalin 2 1h One Derivatives

Methodologies for SAR Elucidation

The elucidation of SAR for 7-Methoxyquinoxalin-2(1H)-one derivatives employs a combination of experimental and computational approaches to build a comprehensive understanding of the molecule's interaction with its biological target.

Experimental Methodologies:

Experimental SAR studies involve the synthesis of a series of analogs of a lead compound and the subsequent evaluation of their biological activity through in vitro and in vivo assays. These techniques provide direct evidence of how structural changes affect the desired biological outcome. Key experimental approaches include:

Systematic Structural Modification: This involves the methodical alteration of the this compound scaffold. Researchers synthesize derivatives with varied substituents at different positions of the quinoxalinone core to assess the impact on activity.

Biological Assays: A range of biological assays are utilized to determine the potency and efficacy of the synthesized derivatives. These can include enzyme inhibition assays, receptor binding assays, and cell-based assays to measure activities like antimicrobial, anticancer, or antiviral effects.

Computational Methodologies:

Computational methods have become indispensable in modern drug discovery, offering predictive insights that can guide the synthesis of more effective compounds and reduce the reliance on extensive and costly experimental work. These in silico techniques include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. For this compound derivatives, docking studies can help visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing various physicochemical descriptors (e.g., lipophilicity, electronic properties, and steric parameters), QSAR can predict the activity of unsynthesized compounds.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are likely to be active.

Influence of Substituents on Biological Activities

The biological profile of this compound derivatives can be significantly modulated by the nature and position of various substituents on the quinoxalinone ring system.

Role of the Methoxy (B1213986) Group at Position 7

The methoxy group (-OCH₃) at the C7 position of the quinoxalinone ring plays a significant role in modulating the electronic properties and, consequently, the biological activity of the molecule. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated into the aromatic ring through resonance, an effect known as a positive mesomeric effect (+M). This electron-donating characteristic can increase the electron density of the aromatic system.

The presence of the methoxy group at position 7 has been shown to have varied effects depending on the specific biological target. In some instances, the electron-donating nature of the methoxy group can enhance binding to a biological target by influencing the molecule's electrostatic potential. However, in other cases, it has been observed that the 7-methoxy substitution can lead to a slight decrease in activity, suggesting that for certain targets, a different electronic distribution on the quinoxalinone ring may be more favorable. For example, in a study on certain quinoxaline (B1680401) derivatives, the presence of a methoxy group was found to decrease the diuretic activity.

Impact of Substituents at C3 on Activity

The C3 position of the this compound core is a frequent site for chemical modification and has been identified as a critical determinant of biological activity. A variety of substituents, ranging from small functional groups to larger, more complex moieties, have been introduced at this position to explore their impact on potency and selectivity.

Studies have shown that attaching hydrogen bond donor and acceptor groups at the C3 position of the quinoxalin-2-one ring can have beneficial effects on biological activity. For instance, the introduction of hydrazinylcarboxamide or hydrazinylcarbothioamide moieties at C3 in a series of 1-ethylquinoxalin-2(1H)-one derivatives was investigated for anticonvulsant activity.

The nature of the substituent at C3 can influence several factors:

Steric hindrance: The size and shape of the C3 substituent can affect how the molecule fits into the binding pocket of its target.

Electronic effects: Electron-donating or electron-withdrawing groups at C3 can alter the reactivity and binding affinity of the entire molecule.

The following table summarizes the impact of different C3 substituents on the biological activity of quinoxalinone derivatives based on various studies.

| C3 Substituent | Observed Biological Activity | Reference |

| Hydrazinylcarboxamide | Anticonvulsant | unife.it |

| Hydrazinylcarbothioamide | Anticonvulsant | unife.it |

| Phenoxy side chain | Aldose reductase inhibition | nih.gov |

Effect of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the quinoxalinone ring are a key factor in determining the biological activity of this compound derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the molecule's interaction with its biological target.

Electron-Donating Groups (EDGs):

EDGs, such as methoxy (-OCH₃), amino (-NH₂), and alkyl groups, increase the electron density of the aromatic ring. This can enhance the molecule's ability to participate in certain binding interactions, such as cation-π interactions. In some studies on quinoxaline derivatives, the presence of a strong electron-donating group like a methoxy group on the benzene (B151609) ring was found to increase diuretic activity.

Electron-Withdrawing Groups (EWGs):

EWGs, such as nitro (-NO₂), cyano (-CN), and halo groups (e.g., -Cl, -F), decrease the electron density of the aromatic ring. This can make the molecule more susceptible to nucleophilic attack or alter its hydrogen bonding capabilities. The effect of EWGs can be context-dependent. For instance, in some quinoxaline derivatives, the presence of an electron-withdrawing group was found to be important for activity. Conversely, in other series, a strong electron-withdrawing group like a nitro group was shown to decrease diuretic activity.

The table below provides examples of how EDGs and EWGs can influence the biological activity of quinoxaline derivatives.

| Group Type | Example Substituent | Effect on Biological Activity | Reference |

| Electron-Donating | Methoxy (-OCH₃) | Increased diuretic activity | doi.org |

| Electron-Donating | Dimethylamino (-N(CH₃)₂) | Moderate diuretic activity | doi.org |

| Electron-Withdrawing | Nitro (-NO₂) | Decreased diuretic activity | doi.org |

| Electron-Withdrawing | Chloro (-Cl) | Increased antibacterial activity | doi.org |

Importance of Specific Linker Chains and Terminal Groups

Linker Chains:

The linker's length, flexibility, and chemical composition are critical parameters that can be optimized to improve a compound's pharmacological profile.

Length and Flexibility: The length of the linker can determine the optimal distance between the quinoxalinone core and the terminal group for effective binding to the target. A flexible linker may allow the molecule to adopt various conformations to better fit into a binding site, while a rigid linker can pre-organize the molecule in a more favorable conformation, potentially increasing affinity.

Chemical Nature: The atoms comprising the linker (e.g., alkyl chains, ether linkages, amide bonds) can influence the compound's solubility, metabolic stability, and ability to form hydrogen bonds. For example, an ether spacer in the C3-phenoxy side chains of certain quinoxalinone derivatives was highlighted as important for their activity as aldose reductase inhibitors. nih.gov

Terminal Groups:

The terminal group is often designed to interact with a specific sub-pocket of the target protein. Its properties can be tailored to enhance binding affinity and selectivity.

Hydrophobicity: A lipophilic terminal group can engage in hydrophobic interactions within the binding site.

Hydrogen Bonding: Terminal groups containing hydrogen bond donors or acceptors can form crucial interactions with the target.

Charge: A charged terminal group can participate in electrostatic interactions.

Studies on quinoline (B57606) derivatives have shown that the nature of the linker and the terminal group can strongly influence antiplasmodial activity. For instance, variations in the linker chain length and the substitution pattern on a terminal tetrazole ring had a significant impact on the activity and cytotoxicity of 8-amino-6-methoxyquinoline (B117001) derivatives.

Stereochemical Considerations in SAR

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems, such as enzymes and receptors, are themselves chiral. Enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles. Although this compound itself is not chiral, the introduction of substituents, particularly at the C3 position or on a linker chain, can create one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers).

The differential activity of stereoisomers arises from the fact that only one enantiomer may fit correctly into the chiral binding site of a biological target, leading to a productive interaction. The other enantiomer, being a non-superimposable mirror image, may bind with lower affinity, have a different mode of action, or even be inactive or produce adverse effects.

For derivatives of this compound that are chiral, it is essential to:

Separate and Characterize Stereoisomers: Chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are often employed to separate enantiomers.

For example, in a study of chiral hexahydroquinoline derivatives, which share some structural similarities with substituted quinolinones, the enantiomers were separated and showed different calcium channel blocking capacities. This highlights the general principle that stereochemistry is a critical factor to consider in the SAR of such heterocyclic compounds. Therefore, for any chiral derivative of this compound, a thorough investigation of its stereochemical SAR is warranted to identify the most potent and safest stereoisomer for further development.

Identification of Key Pharmacophoric Features for Target Interactions

The quinoxaline scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. For derivatives of this compound, specific structural features have been identified as crucial for potent and selective target engagement. These pharmacophoric elements, which encompass particular electronic and steric properties, dictate the molecule's interaction with the active sites of enzymes or receptors, thereby determining its biological activity.

Core Pharmacophoric Requirements of the Quinoxalinone Nucleus

The foundational pharmacophoric features of the this compound scaffold are rooted in its bicyclic heteroaromatic structure. The quinoxalin-2(1H)-one core itself serves as a rigid scaffold that appropriately orients the substituent groups for optimal interaction with the target protein.

Key features of the core structure include:

A Flat Heteroaromatic System: The planar nature of the quinoxaline ring is essential for enabling π-π stacking interactions with aromatic amino acid residues within the binding pockets of target proteins, such as kinases.

Hydrogen Bond Acceptors and Donors: The nitrogen atoms within the pyrazine (B50134) ring and the carbonyl group at the 2-position of the quinoxalinone core can act as hydrogen bond acceptors (HBA). The amine proton at the 1-position (-NH) serves as a crucial hydrogen bond donor (HBD). These features are critical for anchoring the ligand within the active site through a network of hydrogen bonds.

Influence of Substituents on Biological Activity

Structure-activity relationship (SAR) studies on various series of quinoxaline and quinoxalinone derivatives have elucidated the significant impact of substituents at different positions on their biological potency.

The Role of the 7-Methoxy Group:

The methoxy group at the 7-position is a key feature for many biologically active quinoxalinone derivatives. As an electron-releasing group, it can modulate the electronic properties of the entire ring system, which in turn can influence the strength of interactions with the biological target. In several series of anticancer quinoxalines, the presence of electron-releasing groups such as a methoxy moiety has been found to be essential for activity.

Substitutions at Other Positions:

Systematic modifications of the quinoxalinone scaffold have revealed the importance of substitutions at other key positions for enhancing biological activity.

Position 3: This position is frequently substituted to introduce moieties that can extend into solvent-exposed regions or additional binding pockets of the target protein. The nature of the substituent at this position can significantly impact potency and selectivity. For instance, the introduction of aryl or heteroaryl groups can lead to additional hydrophobic or polar interactions.

Positions 6 and 8: Modifications at these positions on the benzene ring portion of the scaffold can also influence activity. The introduction of small lipophilic or electron-withdrawing groups can fine-tune the electronic and steric properties of the molecule, potentially leading to improved target engagement.

Pharmacophore Models for Quinoxaline-Based Inhibitors

Based on SAR data from various quinoxalinone derivatives, several general pharmacophore models have been proposed for specific target classes, such as protein kinase inhibitors. A common model for quinoxaline-based kinase inhibitors often includes:

A heteroaromatic core (the quinoxalinone ring) that occupies the adenine-binding region of the ATP pocket.

One or more hydrogen bond donors/acceptors that interact with the hinge region of the kinase.

A hydrophobic group that extends into a hydrophobic pocket, often referred to as the "hydrophobic back pocket."

A solvent-exposed moiety that can be modified to improve physicochemical properties.

For instance, a pharmacophore model for quinoxaline-based Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors identified a flat heteroaromatic head group (the quinoxaline core), one or two amide linkers providing HBA-HBD interactions, and a terminal hydrophobic tail as essential for potent inhibition.

While a specific and universally applicable pharmacophore model for all this compound derivatives is not feasible due to their diverse biological targets, the recurring importance of the features mentioned above provides a robust framework for the rational design of new and more potent analogs.

Structure-Activity Relationship Data for Quinoxalinone Derivatives

The following table summarizes representative structure-activity relationship data for a series of quinoxalinone derivatives, illustrating the impact of substitutions on their biological activity against a specific cancer cell line.

| Compound ID | R1 (Position 7) | R2 (Position 3) | R3 (Position 6) | IC50 (µM) vs. HCT-116 |

| 1 | -OCH3 | -H | -H | 15.2 |

| 2 | -OCH3 | -CH3 | -H | 10.8 |

| 3 | -OCH3 | -Phenyl | -H | 5.1 |

| 4 | -OCH3 | -Phenyl | -Cl | 3.7 |

| 5 | -H | -Phenyl | -H | 22.5 |

| 6 | -Cl | -Phenyl | -H | 8.9 |

Note: The data in this table is illustrative and compiled from general findings in the literature on quinoxalinone derivatives to demonstrate SAR principles. It does not represent a single, specific study.

This data illustrates that for this hypothetical series, the presence of a methoxy group at position 7 (Compound 3 vs. 5) is beneficial for activity. Furthermore, substitution at position 3 with a phenyl group significantly enhances potency (Compound 1 vs. 3), and additional substitution on the benzene ring at position 6 with a chloro group can further improve the inhibitory activity (Compound 3 vs. 4).

Computational and Theoretical Studies on 7 Methoxyquinoxalin 2 1h One

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

In the context of 7-Methoxyquinoxalin-2(1H)-one, molecular docking simulations are employed to explore its potential as an inhibitor for various protein targets. For instance, derivatives of the quinoxalin-2(1H)-one scaffold have been docked into the active sites of enzymes like DNA gyrase and various protein kinases, which are implicated in cancer and bacterial infections. johnshopkins.eduekb.eg These studies help in understanding the structural basis of inhibition and guide the design of more potent analogs.

The analysis of ligand-protein interactions is crucial for understanding the mechanism of action of a potential drug molecule. Docking studies of quinoxalinone derivatives reveal several key interactions that contribute to the stability of the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: The quinoxalinone scaffold contains hydrogen bond donors (-NH group) and acceptors (carbonyl oxygen and nitrogen atoms), which can form strong hydrogen bonds with amino acid residues in the active site of a protein. For example, the amide group can interact with the backbone or side-chain residues of proteins like Val757 in Apoptosis signal-regulated kinase 1 (ASK1). nih.gov

Pi-Pi Stacking: The planar aromatic system of this compound can participate in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding pocket. nih.gov

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules, which are numerous and collectively contribute to the stability of the complex.

| Protein Target | Key Interacting Residues | Types of Interactions | Reference Compound |

|---|---|---|---|

| S. aureus DNA Gyrase | Asp81, Gly85, Ile86 | Hydrogen Bonding, Hydrophobic | 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivative |

| EGFR | Met793, Leu718, Val726 | Hydrogen Bonding, Hydrophobic | Quinoxaline (B1680401) derivative |

| COX-2 | Tyr355, Arg120 | Hydrogen Bonding, Pi-Pi Stacking | Quinoxalinone Schiff's base |

| ASK1 | Val757, Lys709 | Hydrogen Bonding | Quinoxaline derivative |

Molecular docking programs use scoring functions to estimate the binding free energy of a ligand to its target, which can be correlated with experimental values like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). nih.govacs.org While these predictions are not always perfectly accurate, they are invaluable for ranking potential inhibitors and prioritizing them for synthesis and experimental testing.

For quinoxalin-2(1H)-one derivatives, studies have shown a good correlation between docking scores and their experimentally determined biological activities. nih.gov For example, derivatives with lower (more negative) docking scores often exhibit lower IC50 values, indicating higher potency.

It is important to note that while direct experimental data for this compound may be limited, the IC50 and Ki values of closely related analogs provide a valuable benchmark for computational predictions.

| Compound Derivative | Target | Docking Score (kcal/mol) | Experimental IC50 (µM) |

|---|---|---|---|

| Quinoxalin-2(1H)-one derivative 4a | S. aureus DNA gyrase | -7.8 | 15.62 |

| Quinoxalin-2(1H)-one derivative 7 | S. aureus DNA gyrase | -8.5 | 10.93 |

| Quinoxaline derivative IVd | EGFR | -9.2 | 3.20 |

| PARP-1 Inhibitor (Compound 5) | PARP-1 | -8.9 | 0.00305 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique allows for the assessment of the stability of the binding pose predicted by molecular docking and can reveal important conformational changes in both the ligand and the protein upon binding. nih.gov

MD simulations of quinoxalinone derivatives bound to their protein targets have been used to analyze the stability of the complex. utrgv.edunih.gov By monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the ligand remains stably bound in the active site.

For this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over several nanoseconds. This would help to:

Confirm the stability of the key hydrogen bonds and hydrophobic interactions identified in the docking study.

Identify any conformational changes in the protein that might be induced by the binding of the ligand.

Calculate the binding free energy with greater accuracy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). tandfonline.com

Studies on related quinoxaline peptides have shown that these molecules can exist in multiple conformations in solution, and MD simulations can help to understand this conformational heterogeneity. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide insights into the molecular structure, reactivity, and spectroscopic properties of a compound. nih.gov

DFT studies on quinoxalinone derivatives have been performed to understand their electronic structure and reactivity. ias.ac.innih.gov These studies typically involve:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for determining the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a key parameter in determining molecular properties. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. scispace.com

For this compound, DFT calculations can elucidate the effect of the methoxy (B1213986) group on the electronic properties of the quinoxalinone core. The electron-donating nature of the methoxy group is expected to influence the charge distribution and the energies of the frontier orbitals, which in turn can affect its binding affinity to biological targets. researchgate.net

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Analysis of Energy Levels and Spectroscopic Properties

Computational studies on substituted quinoxalin-2(1H)-ones allow for a detailed examination of their electronic and vibrational properties. The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining a molecule's chemical reactivity and electronic transitions.

For a series of 7-R-3-methylquinoxalin-2(1H)-ones (where R=H, CH₃, Cl), DFT calculations at the B3LYP/6-31G** level of theory have been used to determine these energy levels. Although data for the 7-methoxy derivative is not explicitly detailed in the retrieved studies, the impact of substituents on the electronic properties of the quinoxaline ring is a well-established area of study. The methoxy group, being an electron-donating group, is expected to influence the energy of the frontier molecular orbitals.

Table 1: Predicted Frontier Molecular Orbital Energies for Substituted Quinoxalin-2(1H)-ones

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoxalin-2(1H)-one (unsubstituted) | Data not available | Data not available | Data not available |

| 7-H-3-methylquinoxalin-2(1H)-one | Data not available | Data not available | Data not available |

| 7-CH₃-3-methylquinoxalin-2(1H)-one | Data not available | Data not available | Data not available |

| 7-Cl-3-methylquinoxalin-2(1H)-one | Data not available | Data not available | Data not available |

| This compound | Predicted | Predicted | Predicted |

Note: Specific values for this compound are not available in the searched literature. The table structure is provided for illustrative purposes based on typical computational chemistry reports.

Theoretical vibrational analysis, also performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. These predictions are invaluable for interpreting experimental spectroscopic data and for the structural elucidation of newly synthesized compounds. For instance, studies on similar heterocyclic systems have shown excellent correlation between calculated and experimental vibrational frequencies after applying a scaling factor. The characteristic vibrational modes for the quinoxalinone core, as well as the methoxy group, can be precisely assigned.

In Silico ADMET Prediction and Analysis

The preclinical assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reducing late-stage failures. In silico ADMET prediction tools have become indispensable for the rapid screening of large numbers of molecules.

While a specific and complete in silico ADMET profile for this compound is not detailed in the available search results, general ADMET predictions for classes of quinoxaline derivatives have been reported. These studies indicate that the quinoxaline scaffold is a promising framework in drug design.

In silico tools predict a range of parameters, including:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability.

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding the distribution of the compound in the body.

Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) is evaluated to predict potential drug-drug interactions.

Excretion: Predictions related to the route and rate of elimination of the compound.

Toxicity: A range of toxicity endpoints, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity, are predicted to flag potential safety concerns.

Table 2: Predicted ADMET Properties for this compound

| ADMET Parameter | Predicted Value/Classification | Confidence/Score |

|---|---|---|

| Human Intestinal Absorption | High | Data not available |

| Blood-Brain Barrier Penetration | Low/High | Data not available |

| CYP2D6 Inhibitor | Yes/No | Data not available |

| hERG Inhibition | Low/High Risk | Data not available |

| Ames Mutagenicity | Non-mutagenic/Mutagenic | Data not available |

The computational and theoretical studies, though not exhaustively focused on this compound in the available literature, provide a solid foundation for predicting its behavior. Further dedicated computational work on this specific molecule would be highly beneficial to more accurately map its properties and potential applications.

Medicinal Chemistry Applications and Drug Discovery Potential

7-Methoxyquinoxalin-2(1H)-one as a Privileged Scaffold for Drug Design

In drug discovery, a "privileged structure" is a molecular scaffold capable of binding to a range of different biological targets, serving as a versatile framework for developing novel bioactive molecules. mdpi.comresearchgate.net The quinoxalinone skeleton is recognized as one such privileged scaffold due to its frequent appearance in a variety of pharmacologically active compounds. nih.gov The 7-methoxy substitution on this core structure often plays a crucial role, with the methoxy (B1213986) group potentially enhancing cytotoxic activity against various cancer cell lines by facilitating ligand-protein binding. mdpi.com This makes this compound a highly valuable starting point for the design and synthesis of diverse therapeutic agents. The versatility of the quinoxalinone core allows for modifications at multiple positions, enabling chemists to create libraries of compounds with a wide spectrum of biological activities. nih.gov

Development of Novel Therapeutic Agents

The this compound scaffold has been instrumental in the development of numerous potential therapeutic agents across different disease categories, including cancer, infectious diseases, and viral infections.

Anticancer Agents: Derivatives of this scaffold have shown significant promise in oncology. For instance, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one was identified as a potent anticancer lead compound that disrupts tumor vasculature. nih.gov Other series of 2(1H)-quinoxalinone derivatives have been developed as selective inhibitors of Methionine Adenosyltransferase 2A (MAT2A), a target for cancers with MTAP gene deletion. nih.gov Researchers have also replaced the core structures of approved anticancer drugs like lenvatinib (B1674733) and sorafenib (B1663141) with the quinoxaline (B1680401) scaffold to create new vascular endothelial growth factor receptor II (VEGFR-2) inhibitors. nih.gov Furthermore, derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), and as selective inhibitors of Poly-ADP-ribose-polymerase 1 (PARP1). nih.govnih.gov

Antimicrobial and Antiviral Agents: Beyond cancer, the scaffold has been used to develop new antimicrobial agents. A series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives incorporating hydrazone and pyrazole (B372694) moieties displayed significant antibacterial activity. johnshopkins.edu In virology, screening of a privileged structure library led to the identification of a quinoxalin-2(1H)-one derivative as a potent inhibitor of the Hepatitis C virus (HCV), sparking further structure-activity relationship studies to optimize its antiviral efficacy. nih.gov

| Therapeutic Area | Derivative Class/Example | Target/Application |

| Anticancer | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Tubulin-binding tumor-vascular disrupting agent. nih.gov |

| 2(1H)-quinoxalinone derivatives | Selective MAT2A inhibitors for MTAP-deficient cancers. nih.gov | |

| Lenvatinib/sorafenib analog quinoxalines | VEGFR-2 tyrosine kinase inhibitors. nih.gov | |

| Pyrazolo[1,5,4-de]quinoxalin-2(3H)-one derivatives | Selective PARP1 inhibitors for HRD cancers. nih.gov | |

| Quinoxaline derivatives | Dual EGFR and COX-2 inhibitors. nih.gov | |

| Antimicrobial | 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Agents with activity against bacterial and fungal strains. johnshopkins.edu |

| Antiviral | N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)benzamide | Potent inhibitor of Hepatitis C Virus (HCV). nih.gov |

Strategies for Lead Optimization and Compound Analogue Design

Once a promising "hit" compound based on the this compound scaffold is identified, medicinal chemists employ various strategies for lead optimization to enhance its efficacy, selectivity, and pharmacokinetic properties.

A primary strategy is conducting extensive Structure-Activity Relationship (SAR) studies. This involves synthesizing a series of analogues where different parts of the molecule are systematically modified to understand how these changes affect biological activity. mdpi.com For example, in the development of a tubulin-binding anticancer agent, evaluation of new synthetic analogues showed that appropriate substitution on the quinazoline (B50416) ring could enhance antitumor activity and improve druglike properties. nih.gov Similarly, SAR analysis of antiviral quinoxalin-2(1H)-one derivatives helped identify key structural features required for potent activity against HCV. nih.gov

Structure-based drug design is another powerful approach, particularly when the three-dimensional structure of the biological target is known. This strategy was used to discover novel MAT2A inhibitors, where the 2(1H)-quinoxalinone scaffold was designed to fit into the enzyme's active site. nih.gov A similar approach was used to design VEGFR-2 inhibitors by modeling quinoxaline derivatives into the receptor's binding pocket. nih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is now a standard part of the optimization process. Computational tools are used to predict the physicochemical and biological properties of designed analogues, helping to exclude candidates with undesirable characteristics like poor permeability or potential hepatotoxicity at an early stage. nih.govnih.gov This allows researchers to focus synthetic efforts on compounds with the highest probability of success.

Addressing Drug Resistance Mechanisms (e.g., P-gp inhibition)

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. mdpi.com One of the primary mechanisms behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), a transmembrane protein that actively transports cytotoxic compounds out of the cell, reducing their intracellular concentration and effectiveness. scielo.br

Developing compounds that can inhibit P-gp is a key strategy to overcome MDR. scielo.br Promisingly, derivatives of the quinoxalinone scaffold have shown potential in this area. In a study focused on agents for colorectal cancer, an in silico ADMET analysis predicted that a specific quinoxalinone derivative (6d) would not be a substrate for P-gp. nih.gov Instead, it was identified as a possible inhibitor of P-gp, suggesting it could prevent or even reverse multidrug resistance when used in combination with other anticancer drugs. nih.gov This dual-action capability—acting as a cytotoxic agent while also tackling a resistance mechanism—makes the this compound scaffold particularly attractive for developing more durable and effective cancer therapies.

Targeting Specific Disease Pathways

The therapeutic potential of this compound derivatives stems from their ability to interact with and modulate a variety of specific biological targets and disease-relevant pathways.

In oncology, these compounds have demonstrated remarkable versatility in targeting key cancer pathways:

Microtubule Dynamics: One lead anticancer compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, functions as a tubulin-binding agent. nih.gov By interfering with tubulin polymerization, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis, and also acts as a tumor-vascular disrupting agent. nih.gov

Receptor Tyrosine Kinases (RTKs): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is often driven by RTKs like VEGFR-2. Quinoxalinone derivatives have been successfully designed to inhibit VEGFR-2, thereby blocking this crucial pathway. nih.gov Other derivatives have been developed as dual inhibitors of EGFR, another key RTK, and COX-2, an enzyme involved in inflammation and cancer progression. nih.gov

Cancer Metabolism and DNA Repair: Derivatives have been created to selectively inhibit MAT2A, an enzyme crucial for the metabolism of MTAP-deficient cancers. nih.gov Others have been developed as highly potent and selective inhibitors of PARP1, an enzyme central to the DNA damage repair pathway, which is a validated target in cancers with homologous recombination deficiency. nih.gov

Inflammation Pathways: The enzyme Cyclooxygenase-2 (COX-2) is overexpressed in many cancers and contributes to inflammation and cell proliferation. nih.gov Certain quinoxalinone Schiff's bases have been identified as effective COX-2 inhibitors. nih.gov

Beyond cancer, these derivatives have been shown to target other disease pathways, such as aldose reductase (ALR2), an enzyme implicated in diabetic complications, and viral proteins essential for the replication of the Hepatitis C Virus. nih.govresearchgate.net

| Derivative Class | Specific Target/Pathway | Disease Context |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Tubulin Polymerization | Cancer (Vascular Disruption). nih.gov |

| Lenvatinib/Sorafenib Analogues | VEGFR-2 Tyrosine Kinase | Cancer (Anti-angiogenesis). nih.gov |

| Novel Quinoxaline Derivatives | EGFR and COX-2 | Cancer & Inflammation. nih.gov |

| 2(1H)-quinoxalinone Derivatives | Methionine adenosyltransferase 2A (MAT2A) | MTAP-Deficient Cancers. nih.gov |

| Pyrazolo[1,5,4-de]quinoxalin-2(3H)-one Derivatives | Poly-ADP-ribose-polymerase 1 (PARP1) | Cancer (DNA Repair). nih.gov |

| Quinoxalin-2(1H)-one Derivatives | Aldose Reductase (ALR2) | Diabetic Complications. researchgate.net |

| Substituted quinoxalin-2(1H)-ones | Hepatitis C Virus (HCV) Replication | Viral Infections. nih.gov |

In Vitro Biological Evaluation Methodologies

Cell-Based Assays

Cell-based assays are fundamental in determining the effect of a compound on living cells, offering insights into its potential as a therapeutic agent. These assays can measure a wide range of cellular responses, from general toxicity to specific mechanistic pathways.

Cytotoxicity and antiproliferative assays are designed to measure the ability of a compound to kill cells or inhibit their proliferation. A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced, which is dissolved and quantified by spectrophotometry, is directly proportional to the number of living cells. A reduction in formazan production in treated cells compared to untreated controls indicates either a decrease in cell viability (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect). While numerous studies have evaluated various quinoxaline (B1680401) derivatives using this method, specific MTT assay data for 7-Methoxyquinoxalin-2(1H)-one is not reported in the available literature.

Apoptosis, or programmed cell death, is a critical pathway that can be initiated by anticancer agents. A key event in this process is the activation of a family of proteases called caspases. Caspases-3 and -7 are known as "executioner" caspases, as their activation leads to the cleavage of essential cellular proteins, culminating in cell death.

Assays to measure apoptosis induction often quantify the activity of these specific caspases. For instance, the Caspase-Glo® 3/7 Assay is a luminescence-based method that uses a proluminescent substrate containing the DEVD amino acid sequence, which is specifically recognized and cleaved by caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of active caspase-3/7 in the sample. An increase in luminescence indicates that the compound is inducing apoptosis through this pathway. researchgate.netnih.gov Although derivatives of the quinoxaline scaffold have been studied for their ability to induce apoptosis, no specific data on caspase-3/7 induction by this compound is documented. johnshopkins.edu

Cell cycle analysis is used to determine the effect of a compound on the progression of cells through the different phases of division (G0/G1, S, G2/M). Many anticancer drugs function by causing cell cycle arrest at a specific checkpoint, which can then lead to apoptosis. Flow cytometry is the standard technique for this analysis. Cells are treated with the compound, then fixed and stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), that binds stoichiometrically to DNA. A flow cytometer then measures the fluorescence intensity of individual cells. Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, they will exhibit twice the fluorescence intensity. Cells in the S phase (DNA synthesis) will have an intermediate fluorescence. By analyzing the distribution of cells in each phase, researchers can determine if a compound causes a significant accumulation of cells in a particular phase, indicating cell cycle arrest. mdpi.com This mechanistic information is valuable, but studies detailing the effects of this compound on the cell cycle are not present in the reviewed literature. johnshopkins.edu

Enzyme Inhibition Assays

Enzyme inhibition assays are biochemical tests used to determine the ability of a compound to block the activity of a specific enzyme. These assays are crucial for identifying targeted inhibitors, such as kinase inhibitors, which are a major class of cancer therapeutics.

Protein kinases are enzymes that play a critical role in cell signaling by transferring a phosphate (B84403) group from ATP to a substrate protein. researchgate.net Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Luminescence-based assays are a common high-throughput screening method to identify kinase inhibitors.